molecular formula C30H26N2O4 B11548330 [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

Cat. No.: B11548330
M. Wt: 478.5 g/mol
InChI Key: FYYYZEDETCIIHI-ZCTHSVRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazone linkage, and ester functionality, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of 4-[(4-methylphenyl)methoxy]benzaldehyde: This intermediate can be synthesized by reacting 4-methylphenol with benzyl chloride in the presence of a base, followed by oxidation.

    Synthesis of 4-[(4-methylphenyl)methoxy]benzoyl hydrazone: The aldehyde intermediate is then reacted with hydrazine hydrate to form the hydrazone linkage.

    Formation of the final compound: The hydrazone intermediate is then reacted with 4-formylphenyl 3-methylbenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Material Science: Its unique structure makes it a candidate for the synthesis of advanced materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Polymer Synthesis: Utilized in the production of specialty polymers with desired mechanical and thermal properties.

    Dye Manufacturing: Its aromatic structure makes it suitable for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s aromatic rings may also facilitate π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate: Similar structure but lacks the methyl group on the benzoate ring.

    [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate: Similar structure with the methyl group positioned differently on the benzoate ring.

Uniqueness

The presence of the 3-methylbenzoate moiety in [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate imparts unique chemical and physical properties, such as altered reactivity and binding characteristics, distinguishing it from other similar compounds.

Properties

Molecular Formula

C30H26N2O4

Molecular Weight

478.5 g/mol

IUPAC Name

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C30H26N2O4/c1-21-6-8-24(9-7-21)20-35-27-16-12-25(13-17-27)29(33)32-31-19-23-10-14-28(15-11-23)36-30(34)26-5-3-4-22(2)18-26/h3-19H,20H2,1-2H3,(H,32,33)/b31-19+

InChI Key

FYYYZEDETCIIHI-ZCTHSVRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.